

Yellow OB as a member of the azobenzene dye class

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Compound of Interest

Compound Name: Yellow OB

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Yellow OB: A Technical Guide for Researchers

An In-depth Examination of the Azobenzene Dye: Properties, Synthesis, Metabolism, and Toxicological Profile

Abstract

Yellow OB, chemically known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a synthetic monoazo dye belonging to the azobenzene class of compounds. Historically used as a food coloring agent, its application in consumables has been discontinued in many countries due to safety concerns. This technical guide provides a comprehensive overview of **Yellow OB** for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, synthesis, and analytical methods. Furthermore, it explores its metabolic pathways and the associated toxicological implications, with a focus on the mechanisms of its metabolites. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and further research into this and similar azobenzene dyes.

Chemical and Physical Properties

Yellow OB is a crystalline solid, appearing as bright yellow needles or a yellow-orange powder.

[1] It is practically insoluble in water but soluble in various organic solvents and oils.[1]

| Property | Value | Reference(s) |
|-------------------------|--|--------------|
| IUPAC Name | 1-[(2-Methylphenyl)azo]-2-naphthalenamine | |
| Synonyms | C.I. Solvent Yellow 6, 1-o-tolylazo-2-naphthylamine, FD&C Yellow No. 4 | |
| CAS Number | 131-79-3 | |
| Molecular Formula | C ₁₇ H ₁₅ N ₃ | |
| Molecular Weight | 261.32 g/mol | |
| Melting Point | 122-126 °C | [1] |
| Appearance | Bright yellow needles or yellow-orange powder | [1] |
| Solubility | Practically insoluble in water; Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid. | [1] |
| UV-Vis λ _{max} | ~448 nm (in ethanol) | |

Synthesis of Yellow OB

The synthesis of **Yellow OB** is a classic example of an azo coupling reaction. It involves two main steps: the diazotization of an aromatic amine (o-toluidine) and the subsequent coupling of the resulting diazonium salt with an aromatic coupling agent (β-naphthylamine).[2][3]

Experimental Protocol: Synthesis of Yellow OB

Materials:

- o-Toluidine
- Sodium nitrite (NaNO₂)

- Concentrated hydrochloric acid (HCl)
- β -Naphthylamine (2-naphthylamine)
- Sodium hydroxide (NaOH)
- Ethanol
- Ice

Procedure:

Part A: Diazotization of o-Toluidine

- In a beaker, dissolve o-toluidine in a solution of concentrated hydrochloric acid and water.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
- Stir the mixture for an additional 15-20 minutes in the ice bath to ensure the completion of the diazotization reaction. The resulting solution contains the o-tolyldiazonium chloride.

Part B: Azo Coupling

- In a separate beaker, dissolve β -naphthylamine in an aqueous solution of sodium hydroxide.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Part A to the stirred, cold β -naphthylamine solution. An intensely colored precipitate of **Yellow OB** should form immediately.
- Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling reaction.

- Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

- Filter the precipitated **Yellow OB** using suction filtration.
- Wash the solid product with cold water to remove any unreacted starting materials and salts.
- The crude **Yellow OB** can be purified by recrystallization from a suitable solvent, such as ethanol, to yield bright yellow crystals.

Analytical Methods

The detection and quantification of **Yellow OB** in various matrices, such as food products and biological samples, are crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used and effective method.

Experimental Protocol: HPLC-MS/MS Analysis of Yellow OB

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., Agilent ODS C18)
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid and 5 mmol/L ammonium acetate).^[4]^[5]
- Flow Rate: 0.3 mL/min^[4]
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

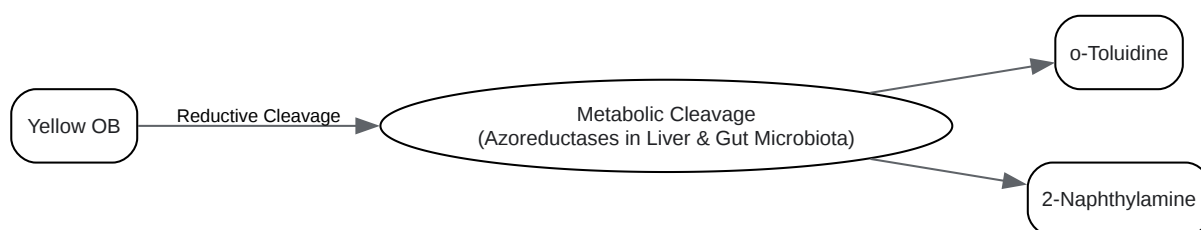
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion: $[M+H]^+$ for **Yellow OB**
- Product Ions: Specific fragment ions of **Yellow OB**

Sample Preparation:

- Solid Samples: Extraction with a suitable organic solvent (e.g., acetonitrile), followed by centrifugation and filtration.
- Liquid Samples: Dilution with the mobile phase, followed by filtration.

Metabolism of Yellow OB

The metabolism of **Yellow OB**, like other azobenzene dyes, primarily occurs in the liver and the gastrointestinal tract. The key metabolic step is the reductive cleavage of the azo bond ($-N=N-$) by azoreductase enzymes, which are present in both hepatic microsomes and gut microbiota. [6][7] This cleavage results in the formation of two aromatic amines: o-toluidine and 2-naphthylamine.[8]



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Metabolism of **Yellow OB** to its primary aromatic amine metabolites.

Toxicological Profile and Signaling Pathways

The toxicity of **Yellow OB** is primarily attributed to its metabolic products, o-toluidine and 2-naphthylamine, both of which are recognized as carcinogens.[9][10]

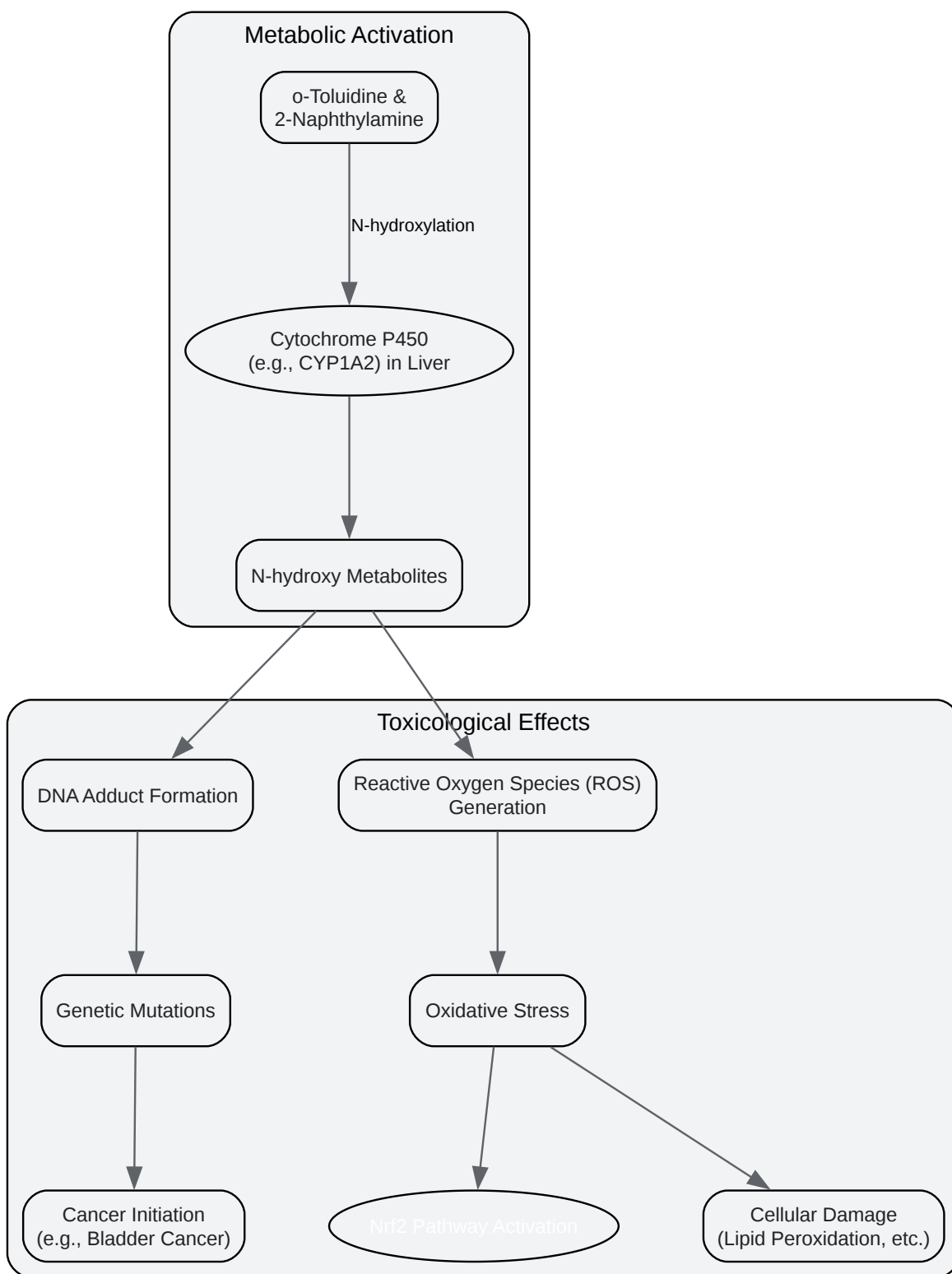
Carcinogenic Mechanisms of Metabolites

Both o-toluidine and 2-naphthylamine are known to cause cancer, particularly of the urinary bladder.[9][10][11] The carcinogenic mechanism involves metabolic activation to reactive intermediates that can form adducts with DNA, leading to genetic mutations and initiating cancer.[9][12][13]

The metabolic activation of these aromatic amines occurs primarily in the liver through N-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2).[8][11][12] The resulting N-hydroxy metabolites can then be conjugated and transported to the bladder. Under the acidic conditions of urine, these conjugates can break down, releasing the reactive N-hydroxyarylamines, which can bind to DNA.[8]

Oxidative Stress and Cellular Damage

Exposure to azo dyes and their metabolites has been linked to the induction of oxidative stress.[7][14][15][16] The metabolism of these compounds can generate reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation and DNA damage.[15] This oxidative stress can activate cellular signaling pathways involved in inflammation and cell proliferation, further contributing to the carcinogenic process. One such pathway is the Keap1-Nrf2-ARE signaling pathway, which is a key regulator of the cellular antioxidant response.[14][17] Chronic activation of this pathway due to prolonged exposure to oxidative stressors can have detrimental effects.[14][17]



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Proposed signaling pathway for the toxicity of **Yellow OB** metabolites.

Conclusion

Yellow OB serves as a significant case study for the toxicological evaluation of azobenzene dyes. While the parent compound may have low acute toxicity, its metabolism into carcinogenic aromatic amines poses a significant health risk. This guide has provided a detailed overview of the chemical properties, synthesis, analysis, and, most importantly, the toxicological mechanisms of **Yellow OB**. The provided experimental protocols and pathway diagrams offer a framework for further research into the biological activities of this class of compounds, which is essential for risk assessment and the development of safer alternatives.

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